Thermal Decomposition Kinetics: Activation Energy Barrier Distinguishes 3-Chloropentan-2-one from 3-Chlorobutan-2-one and 4-Chloropentan-2-one
In a direct head-to-head gas-phase kinetic study, 3-chloropentan-2-one exhibits the highest activation energy (Ea) for unimolecular thermal decomposition among three structurally related chloroketones, establishing a quantifiable stability rank order: 4-chloropentan-2-one < 3-chlorobutan-2-one < 3-chloropentan-2-one [1]. The acetyl group in the α-position reduces the rate of elimination relative to the β-chloro isomer, while the ethyl substituent (C5 chain) further stabilizes the transition state compared to the methyl analog (C4 chain) [1].
| Evidence Dimension | Activation energy (Ea) for first-order unimolecular gas-phase thermal decomposition |
|---|---|
| Target Compound Data | Ea = 50,800 cal/mol; pre-exponential factor A = 6.31 × 10^12 s^-1; temperature range 390–440 °C |
| Comparator Or Baseline | Comparator 1: 3-Chlorobutan-2-one, Ea = 49,050 cal/mol, A = 5.49 × 10^11 s^-1. Comparator 2: 4-Chloropentan-2-one, Ea = 44,500 cal/mol, A = 1.66 × 10^12 s^-1 (temperature range 335–390 °C) |
| Quantified Difference | ΔEa = +1,750 cal/mol vs. 3-chlorobutan-2-one; ΔEa = +6,300 cal/mol vs. 4-chloropentan-2-one |
| Conditions | Gas-phase pyrolysis in seasoned reaction vessels; homogeneous, first-order, unimolecular decomposition; pressure range 9.33 × 10^-2 to 0.12 bar; measured by pressure change |
Why This Matters
For applications involving thermal processing, distillation, or gas-phase reactions, 3-chloropentan-2-one requires higher thermal energy input to reach equivalent decomposition rates than its analogs, a critical parameter for process safety engineering and reactor design.
- [1] Dakubu, M.; Maccoll, A. Gas-phase eliminations. Part X. Kinetics of the thermal decomposition of 3-chlorobutan-2-one, 3-chloropentan-2-one, and 4-chloropentan-2-one. J. Chem. Soc. B, 1969, 1248–1250. DOI: 10.1039/J29690001248. View Source
